molecular formula C6H9ClN2O2 B1439018 N'-(2-chloroacetyl)cyclopropanecarbohydrazide CAS No. 1092277-56-9

N'-(2-chloroacetyl)cyclopropanecarbohydrazide

Cat. No.: B1439018
CAS No.: 1092277-56-9
M. Wt: 176.6 g/mol
InChI Key: XDOTZSLMQLWNLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)cyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N’-(2-chloroacetyl)cyclopropanecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-bromoacetyl)cyclopropanecarbohydrazide
  • N’-(2-iodoacetyl)cyclopropanecarbohydrazide
  • N’-(2-fluoroacetyl)cyclopropanecarbohydrazide

Uniqueness

N’-(2-chloroacetyl)cyclopropanecarbohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs with different halogen atoms, the chlorine atom in this compound provides a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

N'-(2-chloroacetyl)cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOTZSLMQLWNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chloroacetyl)cyclopropanecarbohydrazide
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Reactant of Route 5
N'-(2-chloroacetyl)cyclopropanecarbohydrazide

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